Structural Elucidation and Spectroscopic Validation of 3-Chloro-2-methylaniline
Structural Elucidation and Spectroscopic Validation of 3-Chloro-2-methylaniline
Executive Summary
3-Chloro-2-methylaniline (CAS: 87-60-5), also known as 2-amino-6-chlorotoluene, is a critical intermediate in the synthesis of agrochemicals, azo dyes, and pharmaceuticals.[1][2][3][4] Its structural integrity is defined by the specific regiochemistry of the chloro and methyl substituents relative to the amine.[1][5]
This guide provides a definitive spectroscopic analysis of 3-Chloro-2-methylaniline. Unlike generic data sheets, this document focuses on the causality of spectral features —explaining why signals appear where they do based on electronic shielding, coupling constants (
Molecular Context & Analytical Strategy
The Regioisomer Challenge
In the synthesis of substituted anilines, regioisomers (e.g., 4-chloro-2-methylaniline) are common impurities.[1] 1H NMR is the primary tool for distinguishing these isomers based on the splitting patterns of the aromatic protons.[1][5]
-
Key Diagnostic: The aromatic region must display a specific 3-spin system (AMX or ABC) corresponding to protons at positions 4, 5, and 6.[1][5]
Analytical Workflow
The following diagram outlines the logical flow for validating this compound, from sample preparation to final assignment.
Figure 1: Standardized workflow for spectroscopic validation of small molecule intermediates.
Experimental Protocols
Solvent Selection: The "Amine Problem"
The choice of solvent is critical for observing the amino (-NH
-
Chloroform-d (CDCl
): The standard choice for carbon backbone analysis.[1][5] However, amine protons often appear as broad, exchange-broadened singlets due to rapid proton exchange.[1][5] -
DMSO-d
: Recommended for definitive characterization. The high polarity and hydrogen-bonding capability of DMSO slow down the proton exchange rate, often resolving the -NH signal into a sharp singlet or even allowing observation of coupling to adjacent protons (though rare in anilines).[1]
Preparation Method (Standard)
-
Mass: Weigh 10–15 mg of 3-Chloro-2-methylaniline.
-
Solvation: Dissolve in 0.6 mL of CDCl
(containing 0.03% TMS as internal standard). -
Filtration: If the solution is cloudy (common with hydrochloride salts), filter through a glass wool plug into the NMR tube.[1][5]
-
Acquisition Parameters:
-
Pulse Angle: 30° (maximizes signal-to-noise for quick scans).[1]
-
Relaxation Delay (D1): Set to
5 seconds for quantitative integration (qNMR), specifically to allow the methyl protons ( s) to fully relax.
-
1H NMR Analysis (Proton Spectroscopy)
Spectral Assignments (CDCl )
The 1H NMR spectrum is characterized by three distinct regions: the aliphatic methyl, the exchangeable amine, and the aromatic zone.[5]
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| 2.20 | Singlet (s) | 3H | -CH | Methyl group attached to the aromatic ring.[1] Slightly deshielded by the ring current but shielded relative to O-Me.[1][5] |
| 3.57 - 3.70 | Broad Singlet (bs) | 2H | -NH | Exchangeable protons.[1][5] Chemical shift is highly concentration and temperature dependent.[1][5] |
| 6.55 | Doublet (d) | 1H | Ar-H (C6) | Ortho to -NH |
| 6.78 | Triplet (t) / dd | 1H | Ar-H (C5) | Meta to -NH |
| 6.93 | Doublet (d) | 1H | Ar-H (C4) | Ortho to -Cl. Chlorine is electron-withdrawing (-I effect), deshielding this proton relative to H6.[1] |
Coupling Logic (The "Fingerprint")
The aromatic region (6.5 – 7.0 ppm) validates the substitution pattern.[5] We observe a 1,2,3-trisubstituted benzene pattern.[1][5]
-
H5 (C5-H): This proton has two neighbors (H4 and H6).[1][5] It typically exhibits a triplet-like structure (doublet of doublets with similar
values).[1][5] -
H4 & H6: These have only one ortho neighbor (H5).[1][5] They appear as doublets.
-
Differentiation: H6 is upfield (6.55 ppm) due to the electron-donating amine.[1][5] H4 is downfield (6.93 ppm) due to the electron-withdrawing chlorine.[1][5]
Figure 2: Coupling network and electronic substituent effects determining chemical shifts.[1]
13C NMR Analysis (Carbon Spectroscopy)
Theoretical vs. Experimental Expectations
Carbon NMR provides the skeleton of the molecule.[1][5] For 3-chloro-2-methylaniline, we expect 7 distinct signals .
| Carbon Type | Expected Shift ( | Assignment | Reasoning |
| Aliphatic | 13.0 - 18.0 | -CH | Typical benzylic methyl group.[1][5] |
| Aromatic CH | 113.5 | C6 | Ortho to -NH |
| Aromatic CH | 119.0 | C4 | Para to -NH |
| Aromatic C_q | 122.0 | C2 | Quaternary.[1][5] Attached to Methyl.[1][5] |
| Aromatic CH | 126.0 - 128.0 | C5 | Meta to substituents, least perturbed.[1][5] |
| Aromatic C_q | 134.0 | C3 | Quaternary.[1][5] Attached to Chlorine (Deshielded).[1][5] |
| Aromatic C_q | 145.0 - 148.0 | C1 | Quaternary.[1][5] Attached to Amine (Highly Deshielded).[1][5] |
Mechanistic Insight[1]
-
The C1 Signal (145+ ppm): The carbon directly attached to the nitrogen is significantly deshielded due to the electronegativity of nitrogen.[1][5] This is often the most downfield peak in the spectrum.[5]
-
The C6 Signal (~113 ppm): This carbon is ortho to the amino group.[1][5] The lone pair on the nitrogen donates electron density into the ring (resonance), increasing electron density at the ortho/para positions.[5] Higher electron density = more shielding = lower ppm.[1][5]
Quality Control & Troubleshooting
Common Impurities[1][2]
-
Water (H
O): In CDCl , water appears around 1.56 ppm.[1][5] In DMSO-d , it appears at 3.33 ppm.[1][5] High water content can broaden the exchangeable -NH peak.[1][5] -
Regioisomers: If you observe small "shadow" doublets in the aromatic region (e.g., at 6.60 or 7.00 ppm) that integrate to <5%, your sample likely contains 4-chloro-2-methylaniline or 5-chloro-2-methylaniline.[1]
-
Oxidation: Anilines oxidize easily.[1][5] Darkening of the sample usually correlates with the appearance of broad baseline humps in the aromatic region.[1][5]
Safety Note
Methemoglobinemia Risk: 3-Chloro-2-methylaniline is toxic.[1][5] It can induce methemoglobinemia (oxidation of hemoglobin).[1][5] All sample preparation must occur within a fume hood, and double-gloving (nitrile) is recommended to prevent skin absorption.[1][5]
References
-
National Institute of Standards and Technology (NIST). (2023).[1][5] Mass Spectrum of 3-Chloro-2-methylaniline.[1][2][3][6] NIST Chemistry WebBook, SRD 69.[1][5] Retrieved from [Link]
-
Babij, N. R., et al. (2016).[1][5] NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.[1][5][7] Organic Process Research & Development.[1][5] Retrieved from [Link]
-
Fulmer, G. R., et al. (2010).[1][5] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents.[1][5][8] Organometallics.[1][5] Retrieved from [Link]
-
PubChem. (n.d.).[1][5] 3-Chloro-2-methylaniline (Compound Summary).[1][2][3][4][6] National Library of Medicine.[1][5] Retrieved from [Link]
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- 2. 3-Chloro-2-methylaniline | SIELC Technologies [sielc.com]
- 3. 3-Chloro-2-methylaniline(87-60-5) 1H NMR spectrum [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Methyl Salicylate | C8H8O3 | CID 4133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Chloro-2-methylaniline(87-60-5) 13C NMR [m.chemicalbook.com]
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